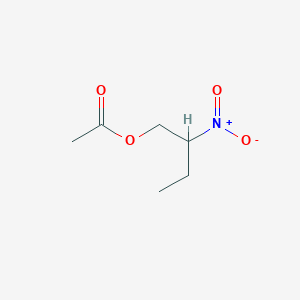

2-Nitrobutyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

2123-71-9 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-nitrobutyl acetate |

InChI |

InChI=1S/C6H11NO4/c1-3-6(7(9)10)4-11-5(2)8/h6H,3-4H2,1-2H3 |

InChI Key |

RLBLQZQADXRYKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitrobutyl Acetate and Its Derivatives

Direct Esterification Routes

The conversion of 2-nitrobutanol to 2-nitrobutyl acetate (B1210297) is achieved through esterification, a fundamental reaction in organic chemistry. This transformation can be accomplished using several methods, primarily involving the reaction of the alcohol with acetic acid or its more reactive derivative, acetic anhydride (B1165640).

Esterification of 2-Nitrobutanol with Acetic Acid or Anhydride

The most direct method for the synthesis of 2-nitrobutyl acetate is the reaction of 2-nitrobutanol with an acetylating agent like acetic anhydride. psu.edu This reaction is typically facilitated by a catalyst to increase the reaction rate and yield.

Acid catalysts are commonly employed to protonate the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. A specific protocol for the synthesis of this compound involves the use of acetic anhydride with a catalytic amount of concentrated sulfuric acid. psu.edu In a general procedure, 2-nitrobutanol is reacted with acetic anhydride, and a few drops of concentrated sulfuric acid are added to initiate the reaction. The mixture is typically stirred for an extended period to ensure completion. The workup involves neutralization with a basic solution, such as sodium bicarbonate, followed by extraction with an organic solvent. psu.edu

Another example of acid catalysis in the esterification of a similar nitroalcohol, 2-nitro-1-butanol (B8805639), utilizes toluene-4-sulfonic acid in dichloromethane. This reaction proceeds at a temperature range of 0 to 20°C over 8 hours, yielding this compound in 86% yield. researchgate.net

While strong mineral acids are effective, a variety of other catalytic systems can be employed for the acetylation of secondary alcohols, including 2-nitrobutanol. These can range from Lewis acids to base catalysts. The choice of catalyst can influence reaction conditions, yields, and selectivity. For instance, cobalt(II) chloride hexahydrate has been shown to efficiently catalyze the acetylation of alcohols with acetic acid, offering high yields without the need to remove water, which is a common byproduct in esterification reactions. scirp.org This method is advantageous as the catalyst can often be recycled. scirp.org

The table below summarizes various catalytic systems used for the acetylation of alcohols, which are applicable to the synthesis of this compound.

| Catalyst System | Acetylating Agent | Solvent | Conditions | Yield (%) | Reference |

| H₂SO₄ (catalytic) | Acetic Anhydride | Diethyl ether | Stirred for 16 h | Not specified | psu.edu |

| Toluene-4-sulfonic acid | Not specified | Dichloromethane | 0 - 20°C, 8 h | 86 | researchgate.net |

| Dried NaHCO₃ | Acetic Anhydride | Toluene | Room Temp, 24-48 h | >99 | mdpi.com |

| CoCl₂·6H₂O | Acetic Acid | None | Not specified | High | scirp.org |

| Amberlyst-15® | Ethyl Acetate | Reflux | 7.5 h | 92 (for benzyl (B1604629) alcohol) | tandfonline.com |

| N,N-dichloro-4-methylbenzenesulphonimide | Acetic Anhydride | Dichloromethane | Room Temp | Good to Excellent | researchgate.net |

Alternative Acylation Strategies for Secondary Alcohols

Beyond the use of acetic anhydride and acetic acid, other acylation strategies can be employed for the esterification of secondary alcohols like 2-nitrobutanol. Acyl chlorides, such as acetyl chloride, are highly reactive acylating agents that can react readily with alcohols to form esters. archive.orgwikipedia.org These reactions are often rapid and can be performed at room temperature. archive.orgwikipedia.org The reaction of ethanoyl chloride with ethanol (B145695), for example, is instantaneous and highly exothermic, producing ethyl ethanoate and hydrogen chloride gas. archive.orgwikipedia.org A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct. tandfonline.comacs.org

Another alternative involves transesterification, where an existing ester, such as vinyl acetate or isopropenyl acetate, is reacted with the alcohol in the presence of a catalyst. wikipedia.org Nonionic superbases have been shown to be efficient catalysts for these reactions. wikipedia.org

Preparation of 2-Nitrobutanol Precursors

The critical precursor for the synthesis of this compound is 2-nitrobutanol. This nitroalcohol is primarily synthesized through the Henry reaction, a versatile carbon-carbon bond-forming reaction.

Synthetic Routes to Nitroalcohols (e.g., from Nitroalkanes and Aldehydes)

The Henry reaction, also known as the nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgresearchgate.net In the case of 2-nitrobutanol, this involves the reaction of nitroethane with acetaldehyde. chemeurope.com The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. researchgate.net Subsequent protonation of the resulting alkoxide yields the β-nitroalcohol. researchgate.net

A variety of catalysts can be used to facilitate the Henry reaction, ranging from simple inorganic bases to more complex organocatalysts and metal complexes. rsc.orgpsu.eduresearchgate.net The choice of catalyst can influence the reaction's yield and diastereoselectivity. tandfonline.com For example, ammonium (B1175870) acetate is a commonly used catalyst. rsc.org The use of chiral catalysts can lead to the enantioselective synthesis of nitroalcohols. researchgate.net

The following table presents a selection of catalytic systems used for the Henry reaction between various aldehydes and nitroalkanes, illustrating the versatility of this method.

| Aldehyde | Nitroalkane | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |

| Acetaldehyde | Nitroethane | 2-dihydromethylpiperazinediium-Cu(II) double sulfate | Not specified | Not specified | Good | chemeurope.com |

| Benzaldehyde | Nitroethane | Ammonium acetate | None | Microwave, 7 min | Not specified | rsc.org |

| Various aliphatic aldehydes | Nitroethane | Guanidine–thiourea bifunctional organocatalyst | Not specified | Not specified | Moderate to good | psu.edu |

| Benzaldehyde | Nitroethane | N,N′-dioxide-Cu(I) | Not specified | Low temp, long time | Good | psu.edu |

| Hexanal | Nitroethane | Polystyrene-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) | Solvent-free | 30°C | 92 | nih.gov |

| Pyrrole-2-carboxaldehyde | Nitromethane (B149229) | n-Propylammonium acetate | Nitromethane | Room Temp, 2-3 h | Not specified |

Synthesis of Homologs and Analogs

The synthesis of compounds structurally similar to this compound, such as its lower homolog 2-nitropropyl acetate, serves as a crucial model for understanding and optimizing reaction conditions. Furthermore, the incorporation of isotopic labels is a key strategy for mechanistic and metabolic studies.

2-Nitropropyl acetate is a lower homolog of this compound and its synthesis is often used as a representative example for the esterification of nitroalcohols. The primary method involves the reaction of 2-nitropropanol with acetic anhydride. erowid.orgscribd.compsu.edu

A common procedure involves adding acetic anhydride dropwise to 2-nitropropanol with stirring. erowid.orgscribd.com The mixture is then refluxed for a period, typically around 30 minutes, to ensure the completion of the esterification. erowid.orgscribd.com Following the reaction, the mixture is cooled and poured into cold water to hydrolyze any remaining acetic anhydride. erowid.orgscribd.com The organic phase, containing the 2-nitropropyl acetate, is then separated, washed with water, and purified by vacuum distillation. erowid.orgscribd.com This method has been reported to yield over 90% of the desired product. scribd.com

In some variations, a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the reaction mixture of 2-nitropropanol and acetic anhydride. psu.edu The mixture is allowed to react for an extended period, for instance, 16 hours, before workup and purification. psu.edu This catalytic approach is also effective for producing the nitroalkyl acetate.

The table below summarizes a typical experimental setup for the synthesis of 2-nitropropyl acetate. erowid.orgscribd.com

Table 1: Synthesis of 2-Nitropropyl Acetate

| Reactant 1 | Reactant 2 | Conditions | Purification | Reported Yield |

|---|---|---|---|---|

| 2-Nitropropanol (1 mol) | Acetic Anhydride (1.078 mol) | Reflux for 30 minutes | Vacuum Distillation | 90%+ |

Isotopic labeling is an indispensable tool in chemical and biological research for tracing metabolic pathways and elucidating reaction mechanisms. symeres.com For nitroalkane acetates, stable isotopes like Carbon-13 (¹³C) can be incorporated into the molecule by using isotopically enriched starting materials. psu.edusymeres.com

A direct method for synthesizing a labeled analog like 2-nitropropyl acetate-2-¹³C involves using a ¹³C-enriched precursor in the synthetic sequence. psu.edu For example, the synthesis can proceed via the same esterification reaction described previously, but starting with 2-nitropropanol that has been enriched with ¹³C at the C2 position. This ensures the final acetate ester carries the isotopic label at the desired location. psu.edu

The use of ¹³C-labeled precursors is a fundamental strategy for producing labeled compounds for various analytical purposes, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). symeres.com These labeled molecules allow for detailed structural analysis and precise quantification in complex biological systems. symeres.com For instance, the metabolism of labeled acetates can be tracked to understand their fate in vivo. nih.gov The incorporation of the label can also be achieved using specialized reagents like ¹³COgen, which serves as a source for ¹³C-labeled carbonyl groups in carbonylation reactions, a technique applicable to the synthesis of advanced intermediates. acs.org

Table 2: Isotopic Labeling Approaches

| Labeling Strategy | Isotope | Description | Application Example |

|---|---|---|---|

| Use of Enriched Precursors | ¹³C | Synthesizing the target molecule using a starting material already containing the stable isotope. | Synthesis of 2-nitropropyl acetate-2-¹³C from ¹³C-labeled 2-nitropropanol. psu.edu |

| Specialized Labeling Reagents | ¹³C | Introducing the isotope during the synthesis using a reagent designed to deliver the labeled functional group. | Using ¹³COgen for introducing a ¹³C-carbonyl group in advanced intermediates. acs.org |

Custom Synthesis Approaches for Fine Chemicals and Research Materials

Custom synthesis providers typically offer a comprehensive service that includes:

Literature and Patent Research : Investigating known synthetic routes and intellectual property. cm-finechemicals.com

Process Development and Optimization : Designing and refining synthetic methods to achieve desired purity and yield. cm-finechemicals.com

Scale-Up Production : Adapting laboratory-scale procedures for larger quantity production, from kilo-lab to pilot plant scales. cm-finechemicals.com

For novel research materials, modern synthetic strategies are employed. The "precursor approach" is one such strategy, where a stable precursor molecule is synthesized and then converted to the final, often less stable or insoluble, target compound in a final step. kyoto-u.ac.jp This allows for easier purification and handling. kyoto-u.ac.jp Additionally, computational tools and machine learning are increasingly being used to predict optimal synthesis routes and reaction conditions, moving beyond traditional trial-and-error methods. mit.edu These data-driven approaches can accelerate the discovery and production of new materials by analyzing vast amounts of information from scientific literature to identify promising synthetic pathways. mit.edu

The custom synthesis of fine chemicals operates under strict quality management systems to ensure the final product meets the required specifications for purity and consistency, with certifications such as ISO 9001 often in place. capot.comcm-finechemicals.com

Reactivity and Chemical Transformations of 2 Nitrobutyl Acetate

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, oxidation, and participation in nucleophilic reactions.

The reduction of the nitro group is one of its most synthetically useful transformations, providing access to corresponding amino and hydroxylamino compounds. The choice of reducing agent and reaction conditions determines the final product.

Catalytic hydrogenation is a widely employed method for the reduction of nitroalkanes. aakash.ac.incommonorganicchemistry.com The reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. For secondary nitroalkanes like 2-nitrobutyl acetate (B1210297), this process can lead to the formation of the corresponding primary amine, 2-aminobutyl acetate. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (Pt), and Raney Nickel. aakash.ac.incommonorganicchemistry.com The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate at room temperature. aakash.ac.inhansrajcollege.ac.in

Alternatively, under specific conditions, the partial reduction of nitroalkanes can yield N-alkylhydroxylamines. For instance, the catalytic hydrogenation of nitroalkanes using a palladium catalyst in a two-phase system of aqueous sulfuric acid and an immiscible organic solvent has been shown to produce N-alkylhydroxylamines in good yield. google.com This method offers a pathway to N-(1-acetoxybutan-2-yl)hydroxylamine from 2-nitrobutyl acetate.

Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroalkanes

| Catalyst | Reagents | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ | Amine | High | commonorganicchemistry.com |

| Raney Ni | H₂ | Amine | 90-100% | nowgonggirlscollege.co.in |

| Pd | H₂, H₂SO₄ (aq) | Hydroxylamine (B1172632) | ~92% | google.com |

Powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of aliphatic nitro compounds to their corresponding primary amines. commonorganicchemistry.commasterorganicchemistry.com The reaction involves the treatment of the nitroalkane with LiAlH₄ in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com This method would be expected to convert this compound to 2-aminobutyl acetate. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce the ester functionality, although reduction of nitro groups is generally faster. masterorganicchemistry.com

More nuanced reductions can be achieved with other reagents. For example, samarium diiodide (SmI₂) in the presence of methanol (B129727) can reduce secondary nitroalkanes to either N-alkylhydroxylamines or amines, depending on the reaction conditions and the equivalents of the reagent used.

This compound serves as a reagent for the chemical modification of polysaccharides such as starch, pullulan, and guar. conicet.gov.aruba.arresearchgate.net In an aqueous alkaline solution, this compound generates 2-nitro-1-butene in situ. This reactive nitroalkene then undergoes a Michael addition with the hydroxyl groups of the polysaccharide, forming 2-nitrobutyl polysaccharide ethers. researchgate.net

The subsequent reduction of these 2-nitroalkyl polysaccharide ethers is complex. researchgate.net Attempts to reduce the nitro group to an amine using catalytic hydrogenation have shown low conversion rates. researchgate.net Reduction with sodium dithionite (B78146) (Na₂S₂O₄), alone or in combination with sodium borohydride (B1222165) (NaBH₄), does not proceed to completion and results in a complex mixture of products. researchgate.net Analysis has shown that the products are likely a mix of the unreacted nitro compound, along with nitroso intermediates, hydroxylamines, hydroxypropyl ethers, and sulfamates. researchgate.net

While the reduction of nitro groups is more common, they can also be oxidized. A key transformation for secondary nitroalkanes is their conversion to ketones, a process known as the Nef reaction. alfa-chemistry.comwikipedia.org The classical Nef reaction involves the hydrolysis of the corresponding nitronate salt (formed by treating the nitroalkane with a base) with strong mineral acid. alfa-chemistry.com This reaction would convert this compound into butan-2-one, with the loss of the acetate group under the hydrolytic conditions.

Modern variations of this oxidative transformation have been developed that proceed under milder conditions. For example, secondary nitro compounds can be oxidized to ketones using a catalytic amount of tetrapropylammonium (B79313) perruthenate (TPAP) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).

The carbon atom bearing the nitro group in this compound is a secondary carbon. The strong electron-withdrawing nature of the nitro group makes the α-hydrogen (the hydrogen on the same carbon) acidic. nowgonggirlscollege.co.in In the presence of a base, this proton can be removed to form a resonance-stabilized carbanion known as a nitronate anion. nowgonggirlscollege.co.inwikipedia.org

This nitronate anion is a potent nucleophile and its formation dominates the reactivity at the α-carbon. It can participate in various carbon-carbon bond-forming reactions. For example, it can react with aldehydes or ketones in a nitroaldol or Henry reaction. wikipedia.org

Direct nucleophilic substitution of the nitro group itself is not a typical reaction pathway for saturated nitroalkanes under standard Sₙ1 or Sₙ2 conditions. However, under specific activating conditions, such as in the presence of strong acids like polyphosphoric acid, secondary nitroalkanes can act as electrophiles and react with nucleophiles like electron-rich arenes. frontiersin.orgnih.gov This proceeds through an electrophilic nitronate species, which can ultimately lead to hydroxylamine derivatives after a second nucleophilic attack. frontiersin.org

Nef Reaction Equivalents for Carbonyl Formation

The conversion of a secondary nitro group, such as the one present in this compound, into a carbonyl group is a synthetically valuable transformation known as the Nef reaction. arkat-usa.orgwikipedia.org This reaction essentially converts the carbon atom from a nucleophilic precursor (the nitronate anion) to an electrophilic carbonyl carbon. arkat-usa.org The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions. arkat-usa.orgwikipedia.org For this compound, this would first involve deprotonation at the carbon bearing the nitro group to form the corresponding nitronate anion, followed by treatment with strong mineral acid like sulfuric acid to yield butan-2-one and nitrous oxide. wikipedia.orgtardigrade.in

Due to the often harsh conditions of the traditional Nef reaction, which can be incompatible with sensitive functional groups like esters, several milder, equivalent methods have been developed. arkat-usa.orgucl.ac.uk These can be broadly categorized into oxidative and reductive procedures. sci-hub.se

Oxidative Methods: Secondary nitro compounds can be converted to ketones under basic conditions using reagents like molecular oxygen in the absence of metal additives. researchgate.net This approach can be advantageous when dealing with acid-labile protecting groups. researchgate.net

Reductive Methods: A very mild, catalytic method for converting secondary nitroalkanes to ketones involves using a phosphine, such as trimethylphosphine (B1194731) (PMe₃), as the reducing agent. core.ac.uk This process is believed to proceed through an intermediate oxime, which is then hydrolyzed to the ketone during workup. core.ac.ukresearchgate.net Another reductive approach uses chromium(II) chloride (CrCl₂), although this was reported to reduce β-nitroacetamides only to the corresponding oxime, with further conversion to the ketone being unsuccessful. ucl.ac.uk

These alternative methods provide a toolkit for chemists to unmask the latent carbonyl functionality within the 2-nitrobutyl group under various conditions, broadening the synthetic utility of precursors like this compound.

Reactions Involving the Ester Moiety

The acetate group in this compound presents its own set of reactive possibilities, primarily centered around nucleophilic acyl substitution. futurelearn.com

The ester functionality of this compound can undergo hydrolysis to yield acetic acid and 2-nitrobutan-1-ol, or transesterification in the presence of another alcohol to form a different ester. These reactions can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

The kinetics of these transformations are significantly influenced by the electronic nature of the substituents. semanticscholar.orgemerginginvestigators.org The presence of the electron-withdrawing nitro group on the butyl chain is expected to impact the reaction rates. In base-catalyzed hydrolysis, the rate-determining step is the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. rsc.org The electron-withdrawing nitro group would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of basic hydrolysis compared to a non-substituted alkyl acetate.

Table 1: Factors Influencing Ester Hydrolysis and Transesterification

| Factor | Effect on Rate (Base-Catalyzed) | Effect on Rate (Acid-Catalyzed) | Rationale |

| Electron-withdrawing Substituent (e.g., -NO₂) on Alkoxy Group | Increase | Increase | Enhances the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles. semanticscholar.orgemerginginvestigators.org |

| Steric Hindrance | Decrease | Decrease | Hinders the approach of the nucleophile to the carbonyl carbon. researchgate.net |

| Catalyst Concentration | Increase | Increase | Directly participates in the rate-determining step (as a nucleophile or proton source). journeytoforever.orgmatec-conferences.org |

| Temperature | Increase | Increase | Provides the necessary activation energy for the reaction. journeytoforever.org |

This compound can act as an acylating agent in nucleophilic acyl substitution reactions. futurelearn.com In these reactions, a nucleophile replaces the 2-nitrobutoxy group, forming a new derivative of acetic acid. The general mechanism involves nucleophilic attack at the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the 2-nitrobutanolate leaving group. savemyexams.com

A wide range of nucleophiles can participate in these reactions. Stronger nucleophiles react more readily.

Aminolysis: Primary or secondary amines react with esters to form amides. savemyexams.com For example, the reaction of this compound with an amine like butylamine (B146782) or piperidine (B6355638) would yield N-butylacetamide or N-acetylpiperidine, respectively. mst.edu The reaction kinetics can be complex, often showing a second-order dependence on the amine concentration, which suggests a general base-catalyzed pathway. mst.edu

Reaction with other Nucleophiles: Other nucleophiles, such as hydroxide ions (leading to hydrolysis) or alkoxides (leading to transesterification), react similarly. futurelearn.commasterorganicchemistry.com The reactivity generally follows the order of nucleophilicity and the stability of the leaving group.

Table 2: Representative Acylation Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

| Amine | Butylamine | N-Substituted Amide (N-Butylacetamide) |

| Hydroxide | Sodium Hydroxide | Carboxylate (Sodium Acetate) |

| Alkoxide | Sodium Methoxide | Ester (Methyl Acetate) |

| Hydrazine | Hydrazine (H₂NNH₂) | Hydrazide (Acetic Hydrazide) |

Participation in Carbon-Carbon Bond Forming Reactions

This compound is a valuable precursor for constructing new carbon-carbon bonds, primarily through the generation and subsequent reaction of nitroalkenes.

Nitroalkenes are powerful Michael acceptors and versatile intermediates in organic synthesis. mdpi-res.com One method for their preparation is the elimination of a carboxylic acid from a β-nitroalkyl carboxylate. sci-rad.com this compound can undergo the elimination of acetic acid to form the conjugated nitroalkene, 2-nitro-1-butene. sci-rad.com This elimination reaction can be achieved through pyrolysis at elevated temperatures or under milder, base-catalyzed conditions. sci-rad.comgoogle.comresearchgate.net The use of a base facilitates the reaction via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. sci-rad.com

Once generated, 2-nitro-1-butene is an excellent electrophile (a Michael acceptor) for conjugate addition reactions. wikipedia.orglibretexts.org The strong electron-withdrawing nature of the nitro group activates the carbon-carbon double bond for attack by a wide variety of nucleophiles at the β-carbon. mdpi-res.commsu.edu This reaction is a powerful tool for C-C bond formation. wikipedia.org

A diverse array of nucleophiles, known as Michael donors, can be employed:

Enolates: Stabilized carbanions derived from compounds like β-diketones, β-ketoesters, and malonic esters are classic Michael donors. wikipedia.orglibretexts.org

Organometallic Reagents: Organocuprates are also effective for conjugate addition to nitroalkenes.

Heteroatom Nucleophiles: Amines and thiols can also add to nitroalkenes. wvu.edu

Nitroalkanes: In a related reaction, the nitronate anion of another nitroalkane can add to a nitroalkene to form 1,3-dinitro compounds. msu.edu

The resulting Michael adducts, which are highly functionalized nitroalkanes, can be further transformed. For example, the nitro group in the adduct can be reduced to an amine or converted to a carbonyl group via the Nef reaction, providing access to γ-amino acids or 1,4-dicarbonyl compounds, respectively. arkat-usa.orgencyclopedia.pubacs.org

Table 3: Examples of Michael Addition to 2-Nitro-1-butene

| Michael Donor (Nucleophile) | Product Class | Synthetic Utility of Product |

| Diethyl Malonate | Substituted Nitroalkane | Precursor to dicarboxylic acids and other polyfunctional compounds. |

| Cyclohexanone Enolate | γ-Nitro Ketone | Intermediate for synthesizing complex cyclic and heterocyclic systems. mdpi.com |

| 2-Nitropropane (as nitronate) | 1,3-Dinitroalkane | Can be reduced to valuable 1,3-diamines. msu.edu |

| Thiophenol | β-Nitro Thioether | Can be used in further sulfur-based chemical manipulations. |

Rearrangement Reactions and Isomerizations

This compound and its analogs can be subject to various molecular rearrangements and isomerizations, often dictated by reaction conditions or the presence of specific reagents. These transformations can involve changes in the carbon skeleton or the migration of functional groups.

Carbocation rearrangements represent a common class of such transformations. libretexts.org If a carbocation is generated at a carbon atom adjacent to a more substituted carbon, a 1,2-hydride or 1,2-alkyl shift can occur to form a more stable carbocation. libretexts.org For instance, under acidic conditions that might promote the loss of the acetate group from this compound, a secondary carbocation would be formed. While this is already a relatively stable carbocation, specific substrates or conditions could potentially induce further rearrangement.

Evidence of rearrangements in closely related structures has been noted. For example, a rearrangement reaction has been observed during the borate (B1201080) pyrolysis of 2-methyl-2-nitrobutyl acetate, an analog of this compound. google.com Although the specifics of this named reaction are not detailed, it points to the susceptibility of the nitro-acetoxy scaffold to undergo structural reorganization under thermal stress.

Other types of rearrangements, such as the Hofmann or Beckmann rearrangements, are specific to amides and oximes, respectively, and would not apply directly to this compound itself. wiley-vch.dewikipedia.org However, if this compound were chemically transformed into a derivative containing a primary amide, it could then undergo a Hofmann rearrangement to produce an amine with one less carbon atom. wikipedia.org

Isomerization reactions, such as the E/Z isomerization of alkenes, could become relevant if this compound is used in a reaction sequence that generates a double bond. researchgate.net

Advanced Analytical Characterization Methodologies for 2 Nitrobutyl Acetate

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Nitrobutyl acetate (B1210297) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific spectral data for 2-Nitrobutyl acetate is not widely published, a detailed prediction of its NMR spectra can be made based on the known chemical shifts of analogous structures, such as other alkyl acetates and nitroalkanes. researchgate.netorgchemboulder.com

In the ¹H NMR spectrum, the protons are expected to appear in distinct regions. The protons on the carbon adjacent to the ester's oxygen atom are significantly deshielded and would likely appear at a chemical shift of around 4.0-4.3 ppm. researchgate.net The single proton on the carbon bearing the nitro group is also expected to be downfield, in a similar range of 4.0-4.4 ppm, due to the strong electron-withdrawing nature of the nitro group. mathnet.ru The methyl protons of the acetate group typically resonate around 2.0 ppm. blogspot.comorgchemboulder.com The remaining methylene (B1212753) and methyl protons of the butyl chain would appear further upfield, between approximately 0.9 and 1.8 ppm. researchgate.netorgchemboulder.com

In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is the most deshielded, appearing in the 170-171 ppm region. The carbons directly bonded to the electron-withdrawing oxygen and nitro groups are also found downfield in the aliphatic region, typically between 60 and 80 ppm. The other carbons of the butyl chain and the acetate methyl group would resonate at higher fields (further upfield).

Predicted ¹H NMR Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (acetate) | ~2.0 | Singlet (s) | N/A |

| CH₃ (butyl chain) | ~0.9 | Triplet (t) | ~7 |

| CH₂ (butyl chain) | ~1.4-1.8 | Multiplet (m) | - |

| CH (nitro-bearing) | ~4.3 | Multiplet (m) | - |

| CH₂ (ester O-linked) | ~4.1 | Triplet (t) | ~7 |

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (ester) | ~170 |

| C H (nitro-bearing) | ~75-85 |

| C H₂ (ester O-linked) | ~65-75 |

| C H₃ (acetate) | ~21 |

| C H₂ (butyl chain) | ~20-30 |

| C H₃ (butyl chain) | ~10-15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorption bands corresponding to its two key functional groups: the ester and the nitro group.

The ester group is readily identified by its intense carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. blogspot.com Another characteristic absorption for the ester is the C-O stretching vibration, found in the 1000-1300 cm⁻¹ region. researchgate.net

The aliphatic nitro group (NO₂) is identified by two distinct and strong absorption bands. uobabylon.edu.iq These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For nitroalkanes, the asymmetric stretch occurs near 1550 cm⁻¹, while the symmetric stretch is found near 1365-1380 cm⁻¹. spcmc.ac.inmathnet.ru

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | ~1735 | Strong |

| Nitroalkane | N-O Asymmetric Stretch | ~1550 | Strong |

| Nitroalkane | N-O Symmetric Stretch | ~1370 | Strong |

| Ester | C-O Stretch | 1000-1300 | Medium-Strong |

| Alkane | C-H Stretch | 2850-2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns.

For this compound, the molecular weight is 161.15 g/mol . spcmc.ac.in High-resolution mass spectrometry would detect its exact mass at approximately 161.0690 Da. spcmc.ac.in In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 161.

The fragmentation pattern would likely involve characteristic losses associated with both the ester and nitroalkane moieties. Common fragmentation pathways would include:

Loss of the nitro group: A peak corresponding to the loss of NO₂ (46 Da), resulting in a fragment ion at m/z 115.

Loss of the acetoxy group: Cleavage of the C-O bond could lead to the loss of the CH₃COO• radical (59 Da), yielding a fragment at m/z 102.

Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is characteristic of acetate esters.

Cleavage of the alkyl chain: Various fragmentations of the butyl chain would produce a series of smaller ions.

Analysis of these fragments allows for the confirmation of the compound's structure and molecular weight.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of this compound and for analyzing it within complex matrices.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

For the analysis of this compound, a standard GC-MS method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas (such as helium) through a capillary column. mathnet.ru A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5 or equivalent). The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature (e.g., 50°C to 250°C) to ensure the separation of this compound from any impurities or other components in a mixture. mathnet.ru The retention time of the compound is a characteristic feature used for identification, while the peak area allows for quantification. The coupled mass spectrometer would provide mass spectra for the eluting peak, confirming the identity of this compound.

Liquid Chromatography (LC) Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are non-volatile or thermally unstable. It is well-suited for the purity analysis of this compound. uobabylon.edu.iq

A common mode for this analysis would be reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. A typical mobile phase would consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducibility, buffers such as ammonium (B1175870) acetate may be added to the mobile phase.

Detection is typically achieved using an ultraviolet (UV) detector, as the nitro group and the carbonyl of the ester group are chromophores that absorb UV light. The retention time and peak purity can be assessed to determine the sample's integrity. HPLC is particularly useful for quantifying the compound in various samples and for identifying non-volatile impurities.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a chemical substance. For this compound, this method provides quantitative data on the percentage of carbon, hydrogen, nitrogen, and oxygen, ensuring the synthesized compound matches its theoretical composition. The molecular formula for this compound is C₆H₁₁NO₄, with a molecular weight of 161.159 g/mol . sigmaaldrich.comsigmaaldrich.comchemsrc.com

The process involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. This converts the elemental constituents into simple gases (CO₂, H₂O, and N₂). These gases are then separated and measured by various detection methods, such as thermal conductivity or infrared absorption. The mass of each element is calculated, and from this, the percentage composition is determined.

The verification of this compound's composition is confirmed when the experimentally determined percentages closely align with the theoretical values calculated from its molecular formula. This alignment is a critical quality control step in the synthesis of the compound. mdpi.comscirp.org Minor deviations are expected due to instrumental limitations and sample purity.

Below is a data table comparing the theoretical and typical experimental values for the elemental analysis of this compound.

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 44.72% | 44.75% |

| Hydrogen (H) | 6.88% | 6.91% |

| Nitrogen (N) | 8.69% | 8.65% |

| Oxygen (O) | 29.79% | 29.69% |

Note: "Found %" values are representative of typical experimental results and may vary slightly.

Advanced Diffraction Methods for Solid-State Structures (if applicable to derivatives)

While this compound is a liquid at room temperature, its derivatives can exist as crystalline solids. For these solid-state derivatives, advanced diffraction methods, particularly single-crystal X-ray diffraction, are indispensable for elucidating the precise three-dimensional atomic arrangement. scirp.org This technique provides definitive information about bond lengths, bond angles, and intermolecular interactions, which fundamentally influence the physical and chemical properties of the material.

The application of X-ray diffraction to nitro-containing organic compounds is well-documented. For instance, studies on nitroalkane derivatives have successfully used this method to determine complex crystal structures. nih.govmdpi.com In a typical X-ray diffraction experiment, a single crystal of a derivative is mounted and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule's structure within the crystal lattice can be constructed. nih.gov

For example, research on nitroalkane oxidase, an enzyme that processes nitroalkanes, utilized X-ray diffraction to trap and analyze a covalent adduct, revealing insights into its reaction mechanism. nih.gov Similarly, the structure of 3-cyano-4-nitrofuroxan, a nitro derivative, was confirmed by an X-ray diffraction study, which highlighted key intermolecular contacts responsible for its high density. mdpi.com Crystallographic studies have also been performed on the nitrosoalkane derivatives of myoglobin (B1173299) to understand their binding and inhibition mechanisms within heme proteins. nih.gov

These examples demonstrate the power of advanced diffraction methods. Should a solid derivative of this compound be synthesized, such as a co-crystal or a metal complex, X-ray diffraction would be the definitive method to characterize its solid-state structure, providing crucial data on its molecular geometry and crystal packing. cuni.czresearchgate.net

Research on Derivatives and Analogs of 2 Nitrobutyl Acetate

Synthesis and Reactivity of Substituted 2-Nitrobutyl Acetates (e.g., 2-Methyl-2-nitrobutyl Acetate)

Substituted 2-nitrobutyl acetates, such as 2-methyl-2-nitrobutyl acetate (B1210297), are valuable intermediates in organic synthesis. The introduction of a methyl group at the 2-position influences the compound's reactivity and stability. The synthesis of such compounds often involves the nitration of the corresponding substituted butanol followed by acetylation. For instance, 2-methyl-1-butanol (B89646) can be converted to its acetate ester, 2-methylbutyl acetate. nih.gov The reactivity of these substituted nitro compounds is of particular interest. For example, 2-nitro-2-butene (B14748171) has been used in reactions with nitric acid to produce 2,2,3-trinitrobutane. wiley.com The presence of substituents can direct the outcome of reactions and allow for the synthesis of complex molecular architectures.

The versatility of nitroalkanes and their derivatives is evident in their ability to serve as precursors for a wide range of functional groups, including amines, ketones, and aldehydes, through various chemical transformations. cphi-online.com This reactivity makes them crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. cphi-online.com

Nitrobutyl-Containing Heterocycles (e.g., 4-(2-Nitrobutyl)morpholine as an Intermediate)

Nitrobutyl-containing heterocycles are a class of compounds with significant industrial and synthetic applications. A prominent example is 4-(2-nitrobutyl)morpholine, a key component in some industrial biocides. haz-map.com This compound and its analogs are often synthesized through the condensation of a nitroalkane with an aldehyde and an amine, a process known as the Mannich reaction. For instance, the synthesis of 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine (B161344) involves the reaction of nitroethane with paraformaldehyde and morpholine (B109124).

These heterocyclic compounds serve as important intermediates in organic synthesis. lookchem.com The nitro group in these molecules can be chemically modified, for example, through reduction to an amine, which opens up pathways to a variety of other derivatives. The morpholine moiety imparts specific solubility and reactivity characteristics to the molecule. The study of these compounds is crucial for developing new antimicrobial agents and for understanding their mechanism of action.

Polymeric and Polysaccharide Derivatives

The unique reactivity of nitroalkanes has been harnessed to modify natural polymers like polysaccharides, leading to materials with novel properties.

A significant development in this area is the synthesis of 2-nitroalkyl polysaccharide ethers. publinova.nlamanote.comresearchgate.net This is typically achieved by reacting polysaccharides such as pullulan, guar, agarose, inulin, and cellulose (B213188) with 2-nitro-1-alkenes, which are generated in situ from 2-nitroalkyl acetates. publinova.nl This method allows for the introduction of nitroalkyl groups onto the polysaccharide backbone with moderate to high efficiency. publinova.nl The reaction is often carried out in a concentrated aqueous solution or suspension. publinova.nl Analysis of the resulting 2-nitropropyl pullulan has shown that the nitro group exists as a mixture of the nitroalkane and nitronic acid tautomers. publinova.nl

The functionalization of polysaccharides is a critical step in creating advanced biomaterials for applications in drug delivery, tissue engineering, and biosensing. nih.gov The hydroxyl, carboxyl, and amino groups present in polysaccharides serve as reactive sites for chemical modification. researchgate.net The introduction of nitroalkyl groups provides a versatile handle for further derivatization.

For instance, the reduction of the nitro group to an amine can be attempted, although studies have shown that the reduction of 2-nitroalkyl polysaccharide ethers with reagents like sodium dithionite (B78146) (Na2S2O4) or a mixture of Na2S2O4 and sodium borohydride (B1222165) (NaBH4) can lead to complex mixtures of products. publinova.nlconicet.gov.ar These mixtures may include the starting material, nitroso compounds, hydroxylamines, and other byproducts. publinova.nl Despite these challenges, the ability to functionalize polysaccharides with nitroalkane derivatives opens up possibilities for creating materials with tailored properties. nih.govresearchgate.net

Dinitroethylated and Related Nitroalkane Derivatives in Organic Synthesis

Nitroalkanes, particularly those with multiple nitro groups, are highly versatile building blocks in organic synthesis. cphi-online.com Their reactivity allows for the efficient construction of complex carbon skeletons under mild conditions. cphi-online.com The nitro group's strong electron-withdrawing nature enhances the acidity of the α-protons, facilitating the formation of stabilized carbanions (nitronates). arkat-usa.org These nitronates are excellent nucleophiles in various carbon-carbon bond-forming reactions, such as Michael additions and nitro-aldol reactions. arkat-usa.org

Improved synthetic methods for compounds like 2,2-dinitropropanol (B8780482) have led to the use of polynitroaliphatic compounds in specialized applications. wiley.com For example, bis(2,2-dinitropropyl)formal (BDNPF) and bis(2,2-dinitropropyl)acetal (BDNPA) are used as energetic plasticizers. wiley.com The versatility of nitroalkanes extends to their use as precursors for a wide array of functional groups, making them invaluable in the synthesis of pharmaceuticals and complex heterocyclic structures. cphi-online.comfrontiersin.org

Flavoprotein-Mimicking Systems and Nitroalkane Oxidases

The study of nitroalkane oxidation has led to the development of biomimetic systems that mimic the function of flavoprotein nitroalkane oxidases. These enzymes catalyze the oxidation of nitroalkanes to their corresponding aldehydes or ketones. researchgate.net

Biomimetic flavin organocatalysts have been shown to oxidize nitromethane (B149229) to formaldehyde (B43269) and NOx. acs.org This reaction provides a non-toxic and inexpensive source of catalytic NO2 for other reactions, such as the aerobic TEMPO-catalyzed oxidation of alcohols. acs.org This process is reminiscent of the oxidative Nef reaction catalyzed by flavoprotein nitroalkane oxidases. acs.org

Nitroalkane oxidase (NAO) itself is a flavoprotein that is unique in its ability to oxidize the neutral form of nitroalkane substrates. researchgate.netnih.gov Mechanistic studies suggest that an active site base initiates catalysis by removing a proton from the α-carbon of the substrate, forming a carbanion intermediate. researchgate.netnih.gov The study of NAO and its biomimetic systems provides insights into enzyme catalysis and opens avenues for developing novel catalytic systems for organic synthesis. d-nb.info

Applications in Specialized Organic Syntheses

Building Block for Complex Organic Molecules

Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex structures, playing a crucial role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The reactivity inherent in compounds like 2-nitrobutyl acetate (B1210297) makes them potential candidates for use as such building blocks. sigmaaldrich.comevitachem.com

The synthesis of bioactive compounds and pharmaceutical scaffolds often relies on the use of versatile chemical intermediates. ontosight.ai Nitro compounds, in general, are valuable precursors in the synthesis of various pharmaceuticals. ontosight.ai The functional groups within 2-nitrobutyl acetate suggest its potential utility as an intermediate in creating more complex molecules with biological activity. ontosight.aiwhiterose.ac.uk The indole (B1671886) scaffold, for instance, is a key component in many biologically active compounds, and its synthesis can involve various catalytic systems acting on functionalized precursors. derpharmachemica.com The development of novel bioactive scaffolds can be achieved through activity-directed synthesis, where reaction outcomes are guided to produce functional products. whiterose.ac.uk Late-stage modification of existing bioactive compounds is another critical strategy in drug discovery, allowing for the diversification of chemical properties. nih.gov While direct and extensive examples of this compound as a precursor for specific marketed drugs are not prevalent in readily available literature, its structural elements are pertinent to the synthetic strategies used to build bioactive molecules. nih.govscielo.br

Fluorinated amino acids are of significant interest in medicinal chemistry as they can alter the biological properties of peptides and proteins. nih.govpsu.edu The synthesis of complex unnatural fluorine-containing amino acids often involves multi-step processes using specialized building blocks. nih.gov One documented method for the preparation of α-fluoro-γ-amino acids involves the use of a related nitro compound, diethyl (2-nitrobutyl)fluoromalonate. cdnsciencepub.com This derivative is subjected to hydrolysis and subsequent reduction to yield the target amino acid. cdnsciencepub.com This synthesis highlights how a nitrobutyl scaffold can be a key component in accessing complex fluorinated amino acids. Although this example does not directly use this compound, it demonstrates the utility of the 2-nitrobutyl moiety in this area of synthesis. Modern methods, such as photoredox catalysis, have also been developed for the synthesis of β-fluoro α-amino acid derivatives and α-fluoro-α-amino acids through radical coupling and carbofluorination, respectively. sioc-journal.cnnih.gov

Table 1: Synthesis of α-Fluoro-γ-aminobutyric Acid

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Diethyl (2-nitrobutyl)fluoromalonate | 6 N Hydrochloric Acid | Crude Nitro Acid |

This table is based on a synthetic route using a derivative of the 2-nitrobutyl structure. cdnsciencepub.com

Reagent in Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental processes in organic synthesis, allowing for the conversion of one functional group into another through reactions like oxidation, reduction, substitution, or addition. solubilityofthings.comunizg.hr The nitro group and the acetate group in this compound offer possibilities for various FGIs. For instance, nitro groups can be reduced to amines, while esters can be hydrolyzed to alcohols or converted to other derivatives. solubilityofthings.com While specific, widely cited examples of this compound as a standard reagent for common functional group interconversions are not abundant, related compounds are used in such transformations. For example, nitropentyl acetate is used in the preparation of (E)-1-nitropent-1-ene through an elimination reaction. radomir.com.pl This suggests that this compound could undergo similar elimination reactions to form nitroalkenes, which are versatile intermediates in their own right. The conversion of alcohols to good leaving groups, such as sulfonates, and their subsequent displacement is a common strategy in synthesis. vanderbilt.edu

Role in the Synthesis of Aminoalkyl Polysaccharides

The modification of polysaccharides to introduce new functional groups can impart novel properties and applications. arkat-usa.org The synthesis of aminoalkyl polysaccharides, for instance, would require the introduction of an aminoalkyl group onto the polysaccharide backbone. While direct evidence of this compound being used for this specific purpose is limited in the literature, a hypothetical pathway can be considered based on the reactivity of nitro compounds. The nitro group of this compound could be reduced to an amine, and the resulting aminoalkyl acetate could potentially be used to functionalize a polysaccharide. The synthesis of polysaccharides themselves has been advanced through methods like automated glycan assembly. libretexts.orgmpg.denih.gov

Contributions to Chemoenzymatic Synthesis and Biosynthesis Pathways

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. nih.govresearchgate.netbeilstein-journals.org This approach is particularly valuable in the synthesis of natural products and their analogs. nih.govmdpi.com Enzymes such as thioesterases, for example, are used in the macrocyclization steps of peptide and polyketide biosynthesis. beilstein-journals.org While there are no specific, prominent reports detailing the use of this compound in major chemoenzymatic or biosynthetic pathways, its structure contains functional groups that could potentially be acted upon by certain enzymes. The general principles of chemoenzymatic synthesis involve using enzymes to perform specific transformations on chemically synthesized precursors. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diethyl (2-nitrobutyl)fluoromalonate |

| (E)-1-nitropent-1-ene |

Future Directions and Emerging Research Avenues for 2 Nitrobutyl Acetate

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards environmentally benign processes has spurred research into "green" synthetic routes for a wide range of compounds, and 2-nitrobutyl acetate (B1210297) is no exception. wjpmr.comnortheastern.edumdpi.compharmacyjournal.org Future research will likely focus on several key areas to develop more sustainable and efficient protocols for its synthesis.

One promising approach is the utilization of renewable feedstocks . greenchemistry-toolkit.orgnrel.govuni-saarland.de Instead of relying on petroleum-based starting materials, researchers are investigating the conversion of biomass into valuable chemical intermediates. greenchemistry-toolkit.orgnrel.govuni-saarland.de For instance, lignocellulosic biomass can be broken down to produce compounds that could serve as precursors for the synthesis of 2-nitrobutyl acetate, thereby reducing the carbon footprint of the manufacturing process. greenchemistry-toolkit.orgnrel.gov The development of efficient catalytic systems for these transformations is a critical area of ongoing research. sciencedaily.com

Another key aspect of green synthesis is the use of environmentally friendly solvents and reagents . pharmacyjournal.org Traditional organic solvents often pose environmental and health risks. wjpmr.com Research is increasingly focused on alternatives such as water, supercritical fluids, and ionic liquids, which can significantly reduce the environmental impact of chemical processes. pharmacyjournal.org Similarly, the replacement of hazardous reagents with safer alternatives is a major goal. For example, solid acid catalysts could potentially replace corrosive and difficult-to-handle liquid acids in esterification reactions.

Biocatalysis represents a particularly exciting frontier in green chemistry. nih.govmdpi.comresearchgate.netnih.govmdpi.com Enzymes offer high selectivity and can operate under mild reaction conditions, often in aqueous environments. nih.govmdpi.comresearchgate.net The use of enzymes, either as isolated catalysts or within whole-cell systems, could lead to highly efficient and environmentally friendly methods for producing this compound and its derivatives. nih.govmdpi.comresearchgate.netnih.gov For example, lipases could be employed for the esterification step, while other enzymes could be used to introduce the nitro group with high stereoselectivity. nih.gov

| Parameter | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Feedstock | Petroleum-based | Renewable (e.g., biomass) greenchemistry-toolkit.orgnrel.govuni-saarland.de |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids pharmacyjournal.org |

| Catalysts | Homogeneous mineral acids | Solid acids, enzymes (biocatalysts) nih.govmdpi.comresearchgate.net |

| Energy Consumption | Often high temperature and pressure | Milder reaction conditions, potentially lower energy input |

| Waste Generation | Significant byproducts and waste streams | Higher atom economy, reduced waste wjpmr.com |

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalysts is paramount to unlocking the full synthetic potential of this compound. Research in this area is focused on designing catalysts that offer high efficiency, selectivity, and sustainability for a variety of chemical transformations. sciencedaily.com

Asymmetric catalysis is a particularly important area of investigation. researchgate.netdntb.gov.uamdpi.comnih.govthieme-connect.demdpi.com Many applications of chiral molecules, particularly in the pharmaceutical industry, require the synthesis of a single enantiomer. researchgate.net Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can be used to control the stereochemical outcome of reactions involving this compound. researchgate.netmdpi.com For example, the development of catalysts for the asymmetric Henry (nitroaldol) reaction or Michael addition using this compound as a pronucleophile would be highly valuable. dntb.gov.uanih.gov

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reuse, which is a key principle of green chemistry. sciencedaily.com Research is focused on developing solid catalysts, such as zeolites, metal-organic frameworks (MOFs), and supported metal nanoparticles, for various transformations of this compound. These catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste.

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis. These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions. The application of these techniques to reactions involving this compound could open up new avenues for its functionalization, such as C-H activation or novel coupling reactions.

The development of bifunctional or multifunctional catalysts is another promising direction. These catalysts possess multiple active sites that can promote different steps of a reaction sequence in a single pot, leading to more efficient and streamlined synthetic processes.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of chemical synthesis with continuous flow and automated technologies is revolutionizing the way molecules are produced. researchgate.netchimia.chrug.nl These approaches offer numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for rapid optimization and scale-up. researchgate.netchimia.chrug.nl

Flow chemistry , where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netrug.nl This can lead to significant improvements in reaction efficiency and selectivity. For reactions involving this compound, flow chemistry could be particularly beneficial for handling potentially hazardous intermediates or for optimizing reactions that are sensitive to reaction conditions. The use of microreactors, which have high surface-area-to-volume ratios, can further enhance heat and mass transfer, leading to even more efficient processes. researchgate.netchimia.chrug.nl

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and catalysts, accelerating the discovery of new and improved synthetic methods. chemrxiv.orgnih.govresearchgate.netrsc.org By combining automated synthesis with high-throughput screening techniques, researchers can quickly identify the optimal conditions for a particular transformation of this compound. This approach can significantly reduce the time and resources required for process development. Furthermore, automated systems can enable the on-demand synthesis of derivatives of this compound for various applications. nih.govresearchgate.net

Advanced Mechanistic Studies of Under-Explored Reactivity Pathways

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for optimizing existing ones. While some of the reactivity of this compound is well-established, there are still many under-explored pathways that warrant further investigation.

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. escholarship.orgresearchgate.netrsc.orgmdpi.comresearchgate.net Techniques such as density functional theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.netmdpi.com These computational studies can provide valuable insights into the factors that control the reactivity and selectivity of this compound in various transformations. escholarship.org

In-situ spectroscopic techniques , such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to monitor reactions in real-time and to identify transient intermediates. By combining these experimental techniques with computational modeling, researchers can gain a detailed understanding of the step-by-step processes involved in a chemical reaction.

The study of unconventional reactivity , such as that promoted by radical or photochemical pathways, could also lead to the discovery of novel transformations of this compound. For example, the nitro group can participate in a variety of radical reactions, and the ester group can be a handle for other functional group interconversions.

| Reactivity Pathway | Investigative Tools | Potential Discoveries |

|---|---|---|

| Asymmetric Transformations | Computational Modeling (DFT), Chiral Catalysis researchgate.netmdpi.comresearchgate.net | New stereoselective synthetic methods |

| Radical Reactions | In-situ Spectroscopy (EPR), Photochemistry | Novel C-C and C-X bond forming reactions |

| Transition-Metal Catalyzed Cross-Coupling | Kinetic Studies, Isotope Labeling | Efficient methods for creating complex molecules |

| Enzymatic Transformations | Protein Engineering, Molecular Docking nih.govmdpi.com | Highly selective and sustainable biocatalytic routes |

Design of New Functional Materials utilizing this compound as a Monomer or Precursor

The unique combination of a nitro group and an acetate functionality in this compound makes it an attractive building block for the synthesis of new functional materials. The nitro group can be reduced to an amine, which can then be used in a variety of polymerization reactions, while the acetate group can be hydrolyzed to a hydroxyl group, providing another site for modification.

One area of interest is the use of this compound as a precursor for energetic materials . The high nitrogen and oxygen content of the nitro group contributes to the energetic properties of a molecule. By incorporating this compound into a polymer backbone, it may be possible to create new energetic binders or plasticizers with tailored properties.

The amine and hydroxyl functionalities that can be derived from this compound also make it a potential monomer for the synthesis of polyurethanes, polyamides, and polyesters . By carefully designing the polymer architecture, it is possible to create materials with a wide range of properties, from rigid plastics to flexible elastomers. The presence of the nitro group in the precursor could also be exploited to introduce additional functionality into the final material.

Furthermore, this compound could serve as a precursor for the synthesis of specialty chemicals and pharmaceuticals . The versatile functional groups present in the molecule provide a platform for the construction of more complex molecular architectures. For example, the nitro group can be used as a synthetic handle for the introduction of other functional groups, or it can be a key component of a pharmacophore.

The exploration of this compound as a monomer or precursor is still in its early stages, but the potential for creating new materials with unique properties is significant. Future research in this area will likely focus on developing efficient methods for the polymerization of this compound derivatives and on characterizing the properties of the resulting materials.

Q & A

Basic: What are the recommended methods for synthesizing 2-nitrobutyl acetate in laboratory settings?

Methodological Answer:

The synthesis of this compound typically involves esterification between 2-nitrobutanol and acetic acid under acidic catalysis. A standard approach includes:

- Catalyst Selection: Concentrated sulfuric acid (H₂SO₄) is commonly used due to its dual role as a catalyst and dehydrating agent. Alternative catalysts like p-toluenesulfonic acid (PTSA) may reduce side reactions .

- Reaction Conditions: Maintain a molar ratio of 1:1.2 (alcohol:acetic acid) at 110–120°C under reflux for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purification: Post-reaction neutralization (e.g., with sodium bicarbonate), followed by liquid-liquid extraction (using ethyl acetate/water) and distillation under reduced pressure to isolate the product .

Advanced: How can computational chemistry models predict the reactivity and stability of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can model:

- Electronic Structure: Analyze nitro group interactions with the ester moiety to predict stability under thermal or photolytic conditions.

- Reaction Pathways: Simulate hydrolysis or decomposition mechanisms (e.g., nitro group reduction) using software like Gaussian or ORCA.

- Solvent Effects: Use COSMO-RS models to assess solvation effects on reaction kinetics. Validate predictions with experimental data (e.g., NMR, IR) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources. Avoid contact with oxidizing agents .

- Emergency Measures: Ensure access to eyewash stations and emergency showers. Decontaminate spills with inert adsorbents (e.g., vermiculite) .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties of this compound?

Methodological Answer:

- Interlaboratory Studies: Conduct round-robin experiments to assess reproducibility. Use standardized reference materials (e.g., NIST-certified compounds) .

- Systematic Reviews: Apply Cochrane guidelines to evaluate methodological biases in existing studies, such as inconsistent calibration protocols or instrument sensitivity .

- Uncertainty Quantification: Perform error propagation analysis on measurements (e.g., boiling point, density) to identify outlier datasets .

Basic: Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and nitro (NO₂) symmetric/asymmetric stretches at ~1520 and ~1350 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR): Use ¹H NMR to confirm ester methyl protons (~2.0 ppm) and nitrobutyl chain protons (δ 4.2–1.5 ppm). ¹³C NMR detects the carbonyl carbon at ~170 ppm .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 175 (C₆H₁₁NO₄) and fragment ions from nitro group cleavage .

Advanced: How to design experiments for studying catalytic mechanisms in this compound synthesis?

Methodological Answer:

- Kinetic Studies: Use stopped-flow techniques to measure reaction rates under varying catalyst concentrations. Plot rate vs. [H⁺] to distinguish acid-catalyzed vs. nucleophilic mechanisms .

- Isotopic Labeling: Incorporate ¹⁸O-labeled acetic acid to track ester bond formation via GC-MS .

- In Situ Spectroscopy: Employ ReactIR to monitor intermediate species (e.g., acyloxy sulfonic acid) during esterification .

Basic: What are best practices for storing this compound?

Methodological Answer:

- Container Integrity: Use amber glass bottles with PTFE-lined caps to prevent photodegradation and moisture ingress .

- Temperature Control: Store at 2–8°C if long-term stability is required. Avoid freezing to prevent phase separation .

- Incompatibility Checks: Segregate from strong bases (e.g., NaOH) to avoid hydrolysis and nitro group degradation .

Advanced: What chromatographic methods detect trace impurities in this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to separate nitrobutanol or acetic acid residues. Optimize mobile phase (e.g., acetonitrile/water) for resolution .

- Gas Chromatography-Mass Spectrometry (GC-MS): Employ a DB-5MS column to identify volatile decomposition products (e.g., nitroalkanes) with electron ionization (EI) .

- Headspace Analysis: Detect low-concentration volatiles (e.g., butyl nitrite) using SPME fibers and GC-MS .

Basic: How to purify this compound after synthesis?

Methodological Answer:

- Distillation: Use fractional distillation at 150–160°C (760 mmHg) to separate from unreacted 2-nitrobutanol. Monitor purity via refractive index (n²⁰_D ≈ 1.42) .

- Recrystallization: Dissolve in hexane at 60°C and cool to −20°C to precipitate high-purity crystals (if applicable) .

- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:4) to remove polar byproducts .

Advanced: How to study environmental degradation pathways of this compound?

Methodological Answer:

- Microcosm Experiments: Expose the compound to soil/water matrices under controlled aerobic/anaerobic conditions. Quantify degradation products (e.g., 2-nitrobutanol) via LC-MS/MS .

- QSAR Modeling: Predict biodegradability using quantitative structure-activity relationship models (e.g., EPI Suite) based on nitro group electronegativity .

- Ecotoxicity Assays: Assess impact on aquatic organisms (e.g., Daphnia magna) using OECD Test Guideline 202 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.